Evidence Item 1: Sulfalene's Ultra-Long Elimination Half-Life vs. Short-Acting and Long-Acting Sulfonamide Analogs
Sulfalene is defined by its exceptionally long elimination half-life, a primary driver for its classification as an 'ultra-long-acting' sulfonamide. This parameter is significantly greater than that of the widely used intermediate-acting sulfamethoxazole and is distinct from, and shorter than, the ultra-long-acting sulfadoxine [1]. This pharmacokinetic property directly impacts the potential for extended dosing regimens [2].
| Evidence Dimension | Elimination Half-Life (t½) in Humans |
|---|---|
| Target Compound Data | 60 to 65 hours (approx. 2.5-2.7 days) |
| Comparator Or Baseline | Sulfamethoxazole: approx. 10 hours; Sulfadoxine: approx. 7-9 days (approx. 168-216 hours); Sulfadiazine: approx. 10 hours |
| Quantified Difference | Sulfalene's half-life is approximately 6-fold longer than sulfamethoxazole/sulfadiazine, and about 1/3 to 1/2 as long as sulfadoxine. |
| Conditions | Plasma half-life measured in humans after oral administration. Data for comparators derived from authoritative databases and review articles on sulfonamide pharmacokinetics [1][3]. |
Why This Matters
The 6-fold longer half-life versus sulfamethoxazole supports less frequent dosing, while the shorter duration compared to sulfadoxine may offer a different risk/benefit profile for certain research models or legacy therapeutic contexts.
- [1] Wikipedia. (n.d.). Sulfalene. Retrieved from https://en.wikipedia.org/wiki/Sulfalene. (Citing original data from authoritative sources). View Source
- [2] National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: SULFALENE. U.S. Department of Health & Human Services. Retrieved from https://inxight.ncats.io/substance/T6BL4ZC15G. View Source
- [3] Drugs.com. (n.d.). Sulfadoxine Comparison. Retrieved from https://www.drugs.com/compare/sulfadoxine. View Source
